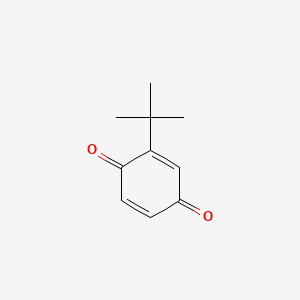

2-tert-Butyl-1,4-benzoquinone

Vue d'ensemble

Description

2-Tert-butyl-1,4-benzoquinone: est un composé organique de formule moléculaire C10H12O2 . Il s'agit d'un dérivé de la 1,4-benzoquinone, où un groupe tert-butyle est attaché au deuxième carbone du cycle quinonique. Ce composé est connu pour ses propriétés cytotoxiques et est un métabolite majeur de l'additif alimentaire hydroxyanisole butylé .

Applications De Recherche Scientifique

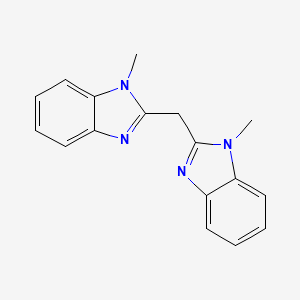

Chemistry: 2-Tert-butyl-1,4-benzoquinone is used as an intermediate in the synthesis of complex organic molecules, including azatrioxa circulenes . Its reactivity makes it a valuable compound in organic synthesis.

Biology and Medicine: This compound has been studied for its cytotoxic effects on various cancer cell lines, including human monocytic leukemia U937 cells . It induces apoptosis and inhibits cell proliferation, making it a potential candidate for cancer research.

Industry: In the food industry, this compound is a metabolite of butylated hydroxyanisole, a common food additive. It is also involved in the degradation of poly lactic acid films containing butylated hydroxyanisole .

Mécanisme D'action

Target of Action

2-tert-Butyl-1,4-benzoquinone (TBQ) is a major metabolite of the food additive, butylated hydroxyanisole (BHA) . It has been reported to be strongly cytotoxic in human monocytic leukemia U937 cells . TBQ is an oxidation product of 2-tert-butylhydroquinone (TBHQ) . It has been found to interact with lysozyme .

Mode of Action

Studies confirm that TBQ induces apoptosis and cell proliferation inhibition in chronic myelogenous leukemia (CML) cells . It has been found to interact with lysozyme . The binding interactions of TBQ with lysozyme have been examined and found to be intermediate between BHA and TBHQ .

Biochemical Pathways

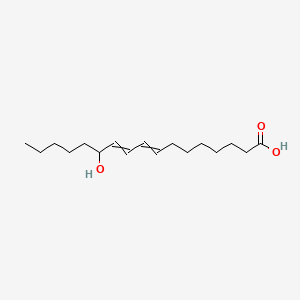

TBQ is an oxidation product of 2-tert-butylhydroquinone (TBHQ) . It has been reported to be synthesized by the titanium superoxide catalyzed oxidation of 2-tert-butylphenol using aq. 30% H2O2 . TBQ is one of the main neoformed compounds from TBHQ decomposition in PLA-TBHQ film (Poly lactic acid) .

Pharmacokinetics

It is known that tbq is an oxidation product of 2-tert-butylhydroquinone (tbhq) , suggesting that it may be formed in the body following exposure to TBHQ.

Result of Action

TBQ has been reported to be strongly cytotoxic in human monocytic leukemia U937 cells . Studies confirm that TBQ induces apoptosis and cell proliferation inhibition in chronic myelogenous leukemia (CML) cells .

Action Environment

It is known that tbq is a major metabolite of the food additive, butylated hydroxyanisole (bha) , suggesting that it may be present in the body following exposure to BHA-containing foods

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-tert-Butyl-1,4-benzoquinone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is an oxidation product of 2-tert-butylhydroquinone (TBHQ) and has been shown to interact with lysozyme, exhibiting binding interactions that are intermediate between BHA and TBHQ . This compound is also known to induce apoptosis and inhibit cell proliferation in chronic myelogenous leukemia (CML) cells . Additionally, this compound acts as a quorum sensing inhibitor (QSI) against Chromobacterium violaceum, reducing the expression of genes related to quorum sensing and inhibiting biofilm formation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In human monocytic leukemia U937 cells, it has been reported to be strongly cytotoxic . This compound induces apoptosis and inhibits cell proliferation in CML cells . Furthermore, it has been shown to inhibit biofilm formation and virulence factors in Chromobacterium violaceum when combined with zinc oxide nanoparticles . The combination of this compound and zinc oxide nanoparticles significantly improves the efficiency of inhibiting quorum sensing-related virulence factors and biofilm formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It induces apoptosis and inhibits cell proliferation in CML cells by interacting with lysozyme . The compound’s binding interactions with lysozyme are intermediate between BHA and TBHQ . Additionally, this compound acts as a potent quorum sensing inhibitor by binding to CviR and downregulating genes related to the CviI/CviR system in Chromobacterium violaceum . This interruption of the quorum sensing system leads to reduced virulence factors and biofilm formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be stable under certain conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Studies have shown that this compound induces apoptosis and inhibits cell proliferation in CML cells over time . Additionally, its combination with zinc oxide nanoparticles has been shown to improve the survival rate of Caenorhabditis elegans nematodes by 46.7% .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, the compound has been shown to induce apoptosis and inhibit cell proliferation in CML cells For example, at very high doses, it has been reported to produce precursors to stomach tumors and cause DNA damage in lab animals . Therefore, careful consideration of dosage is crucial in studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is an oxidation product of 2-tert-butylhydroquinone (TBHQ) and a major metabolite of butylated hydroxyanisole (BHA) . The compound’s interactions with enzymes and cofactors play a significant role in its metabolic pathways. For instance, it has been shown to induce phase II detoxification enzymes, which accelerate the detoxification of electrophiles and reactive oxygen species (ROS), thereby protecting cells from mutagenesis and neoplasia .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported and distributed within cells, where it exerts its cytotoxic effects . Additionally, its combination with zinc oxide nanoparticles has been shown to enhance its transport and distribution, leading to improved inhibition of quorum sensing-related virulence factors and biofilm formation in Chromobacterium violaceum .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize within specific compartments or organelles, where it interacts with various biomolecules . For example, its binding interactions with lysozyme are intermediate between BHA and TBHQ, suggesting that its subcellular localization influences its binding affinity . Additionally, the compound’s ability to induce apoptosis and inhibit cell proliferation in CML cells is likely influenced by its subcellular localization .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La 2-Tert-butyl-1,4-benzoquinone peut être synthétisée par oxydation du 2-tert-butylphénol en utilisant le superoxyde de titane comme catalyseur et le peroxyde d'hydrogène aqueux à 30 % comme agent oxydant . Les conditions réactionnelles impliquent généralement le maintien du mélange réactionnel à une température contrôlée pour garantir une oxydation efficace.

Méthodes de production industrielle: Dans les milieux industriels, la production de this compound peut impliquer des processus d'oxydation similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: La 2-Tert-butyl-1,4-benzoquinone est elle-même un produit d'oxydation, mais elle peut subir d'autres réactions d'oxydation dans des conditions spécifiques.

Réduction: Ce composé peut être réduit en 2-tert-butylhydroquinone en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution: Il peut participer à des réactions de substitution où le cycle quinonique subit une attaque nucléophile, conduisant à la formation de divers dérivés substitués.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène, superoxyde de titane.

Réduction: Borohydrure de sodium, hydrure d'aluminium et de lithium.

Substitution: Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits formés:

Oxydation: Dérivés quinoniques plus oxydés.

Réduction: 2-Tert-butylhydroquinone.

Substitution: Dérivés quinoniques substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie: La this compound est utilisée comme intermédiaire dans la synthèse de molécules organiques complexes, y compris les azatrioxa circulènes . Sa réactivité en fait un composé précieux en synthèse organique.

Biologie et médecine: Ce composé a été étudié pour ses effets cytotoxiques sur diverses lignées cellulaires cancéreuses, y compris les cellules de leucémie monocytaire humaine U937 . Il induit l'apoptose et inhibe la prolifération cellulaire, ce qui en fait un candidat potentiel pour la recherche sur le cancer.

Industrie: Dans l'industrie alimentaire, la this compound est un métabolite de l'hydroxyanisole butylé, un additif alimentaire courant. Elle est également impliquée dans la dégradation des films d'acide polylactique contenant de l'hydroxyanisole butylé .

5. Mécanisme d'action

La this compound exerce ses effets principalement par sa capacité à induire un stress oxydant dans les cellules. Elle perturbe l'équilibre redox cellulaire, conduisant à la génération d'espèces réactives de l'oxygène (ROS). Ces ROS peuvent endommager les composants cellulaires, y compris l'ADN, les protéines et les lipides, conduisant finalement à l'apoptose . Le composé interfère également avec la détection de quorum chez les bactéries, inhibant la formation de biofilm et les facteurs de virulence .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 2,6-Di-tert-butyl-1,4-benzoquinone

- 3,5-Di-tert-butyl-o-benzoquinone

- Tétrachloro-1,4-benzoquinone

- Méthyl-p-benzoquinone

- 2,5-Diméthyl-1,4-benzoquinone

- 2,6-Diméthoxy-1,4-benzoquinone

Comparaison: La 2-Tert-butyl-1,4-benzoquinone est unique en raison de sa substitution spécifique en tert-butyle, qui influence sa réactivité et son activité biologique. Comparée aux autres dérivés de la benzoquinone, elle présente un profil cytotoxique distinct et est particulièrement efficace pour induire l'apoptose dans les cellules cancéreuses . Sa capacité à inhiber la détection de quorum et la formation de biofilm la distingue également des autres composés similaires .

Propriétés

IUPAC Name |

2-tert-butylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCTVAJNFXYWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189593 | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3602-55-9 | |

| Record name | tert-Butyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-1,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18QT8490S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)